N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Chemical Stability : The compound N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, related to flecainide acetate, has been labeled with carbon-14 for metabolic studies, demonstrating a synthetic route from 2,5-dihydroxybenzoic acid-carboxyl-14C, yielding a radiochemically pure product (Banitt & Conard, 1981). Furthermore, benzamides with trifluoroethoxy substituents, including compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have shown potent oral antiarrhythmic activity in mice, indicating the significance of the fluoroethoxy and piperidylalkyl groups in their pharmacological profile (Banitt et al., 1977).
Chemical Modifications and Applications : The flexibility of the trifluoroethoxy group for chemical modifications is highlighted in the synthesis of novel pesticides like bistrifluron, demonstrating the compound's utility beyond pharmaceutical applications. The process involves several steps, including nitration, reduction, chlorination, and finally reaction with 2,6-difluorobenzoyl isocyanate, yielding a compound with potent pest growth-retarding activity (Liu An-chan, 2015).
Molecular Assembly and Supramolecular Chemistry
Molecular Design and Supramolecular Structures : The introduction of nitrile and phenoxy groups to the benzimidazole backbone, as seen in poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN), enhances its chemical properties, including solubility and thermal stability, for applications such as proton-conducting membranes in fuel cells. The synthesized polymers exhibit better acid doping ability and chemical oxidation stability, important for their performance in high-temperature conditions (Guan et al., 2011).
Catalysis : Zinc complexes derived from benzoic acids with electron-withdrawing substituents, including the 2,6-difluorobenzoate complex, have shown effectiveness as catalysts or precursors in the coupling of carbon dioxide and epoxides to produce polycarbonates and other copolymers. These complexes, through their unique solid-state structures and reactivity, underscore the potential of utilizing electron-withdrawing groups to enhance catalytic activities in environmentally significant reactions (Darensbourg et al., 2002).
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F8NO5/c19-11-2-1-3-12(20)14(11)16(29)32-27-15(28)10-6-9(30-7-17(21,22)23)4-5-13(10)31-8-18(24,25)26/h1-6H,7-8H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOICHPDIXYNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F8NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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